2-(3-Hydroxyprop-1-ynyl)benzonitrile
Overview
Description
2-(3-Hydroxyprop-1-ynyl)benzonitrile is an organic compound with the molecular formula C10H7NO. It is characterized by the presence of a hydroxypropynyl group attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxyprop-1-ynyl)benzonitrile typically involves the reaction of 2-bromobenzonitrile with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 2-(3-Oxoprop-1-ynyl)benzonitrile.
Reduction: 2-(3-Aminoprop-1-ynyl)benzonitrile.
Substitution: Various substituted benzonitriles depending on the substituent used.
Scientific Research Applications
2-(3-Hydroxyprop-1-ynyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyprop-1-ynyl)benzonitrile involves its interaction with specific molecular targets. The hydroxypropynyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The nitrile group can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
- 2-(3-Hydroxyprop-1-ynyl)benzaldehyde
- 2-(3-Hydroxyprop-1-ynyl)benzoic acid
- 2-(3-Hydroxyprop-1-ynyl)benzamide
Comparison: 2-(3-Hydroxyprop-1-ynyl)benzonitrile is unique due to the presence of both a hydroxypropynyl group and a nitrile group. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in research. In contrast, similar compounds like 2-(3-Hydroxyprop-1-ynyl)benzaldehyde and 2-(3-Hydroxyprop-1-ynyl)benzoic acid have different functional groups (aldehyde and carboxylic acid, respectively), which influence their reactivity and applications .
Properties
IUPAC Name |
2-(3-hydroxyprop-1-ynyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-2,4-5,12H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSXJTJGIGJBOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399628 | |
Record name | 2-(3-hydroxyprop-1-ynyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210884-99-4 | |
Record name | 2-(3-hydroxyprop-1-ynyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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